N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
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Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .
Result of Action
The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction with AChE suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, this compound has been found to influence cell function by modulating neurotransmission . It has been observed to impact cell signaling pathways and gene expression, particularly in relation to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . This interaction leads to the inhibition of AChE, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
It has been observed to exert long-term effects on cellular function, particularly in relation to neurotransmission .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKDSNBVBDZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.